Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate
Description
Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate is a pyridazine derivative characterized by a chlorine atom at the 3-position of the pyridazine ring and a 3-chlorophenyl group at the 6-position. Pyridazine derivatives are often explored for their reactivity in cyclization reactions and biological activity, particularly in central nervous system (CNS) modulation .
Properties
IUPAC Name |
ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-2-19-13(18)10-7-11(16-17-12(10)15)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENQQKJVIJBGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
This compound has a molecular weight of approximately 225.07 g/mol and is characterized by the presence of a pyridazine core substituted with chlorophenyl groups. The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It modulates their activity, leading to diverse biological effects. Specific pathways and targets depend on the structural modifications of the compound and its derivatives.
Biological Activities
1. Antimicrobial Activity:
Recent studies indicate that derivatives of pyridazine compounds exhibit promising antimicrobial properties. For example, this compound has been evaluated for its effectiveness against various bacterial strains, showing significant inhibition of growth in several cases.
2. Anti-inflammatory Effects:
Research into the anti-inflammatory potential of pyridazine derivatives has revealed that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for these compounds indicate their potency in reducing inflammation, comparable to established anti-inflammatory drugs like indomethacin .
3. Anticancer Properties:
Several studies have explored the anticancer potential of pyridazine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells, demonstrating promising results in vitro.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups such as chlorine enhances the compound's potency against specific biological targets.
- Core Modifications: Variations in the pyridazine core can significantly affect the compound's interaction with enzymes and receptors, influencing its overall efficacy.
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Ethyl 3-chloro... | TBD | |
| Anti-inflammatory | Indomethacin | 9.17 | |
| Anticancer | Ethyl 3-chloro... | TBD |
Case Studies
Case Study 1: Anti-inflammatory Screening
In a recent study, various pyridazine derivatives were screened for their COX inhibitory activity. The results indicated that certain derivatives exhibited IC50 values comparable to traditional anti-inflammatory medications, highlighting their therapeutic potential .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogenic bacteria. The compound showed significant inhibition rates, suggesting its potential use as an antimicrobial agent .
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate has been identified as an effective herbicide. It belongs to a class of compounds known as pyridazine derivatives, which are utilized for controlling unwanted vegetation in various agricultural settings.
- Mechanism of Action : The compound acts by inhibiting specific biochemical pathways in plants, leading to growth cessation and eventual death of the target species. This mechanism is similar to that of other herbicides like picloram, which is known for its broad-spectrum activity .
- Application Methods : It can be applied both pre-emergence and post-emergence, allowing for flexibility in weed management strategies. The compound is effective against a wide range of grassy and broadleaf weeds, making it suitable for use in crops such as corn, rice, and various tree crops .
| Application Type | Target Weeds | Crop Types |
|---|---|---|
| Pre-emergence | Grasses, broadleaf weeds | Corn, cereals |
| Post-emergence | Woody plants, sedges | Rice, citrus, apple trees |
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that derivatives of pyridazine compounds exhibit various biological activities that could be harnessed for therapeutic applications. This compound may serve as a lead compound for developing new pharmaceuticals.
- Antimicrobial Activity : Some studies suggest that pyridazine derivatives possess antimicrobial properties, making them candidates for further investigation in the development of antibiotics or antifungal agents .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of similar compounds, which could lead to new treatments for inflammatory diseases .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine precursors. The following table summarizes the key steps involved:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Chlorination | Chlorine gas |
| Step 2 | Esterification | Ethanol, acid catalyst |
| Step 3 | Cyclization | Base (e.g., sodium ethoxide) |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in agricultural applications:
- Field Trials : In controlled field trials, this compound demonstrated superior efficacy compared to traditional herbicides in controlling specific weed species without adversely affecting crop yield .
- Comparative Studies : Comparative studies with other herbicides showed that this compound could reduce the need for multiple applications due to its long-lasting effects on weed control .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues, focusing on substituent differences and their implications:
Key Observations:
- Positional Isomerism (3-Cl-Ph vs. 4-Cl-Ph): Ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate (CAS 220287-28-5) differs only in the para-substitution of the phenyl ring. This positional change can influence dipole moments, solubility, and binding interactions in biological systems .
- Electrophilicity: Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5) lacks a phenyl group but has two electron-withdrawing Cl atoms, enhancing its reactivity toward nucleophilic substitution compared to the target compound .
- Steric and Conformational Effects: The cyclopropyl group in CAS 2230804-08-5 introduces steric hindrance and unique sigma-acceptor/donor properties, which may affect ring puckering and intermolecular interactions .
Physical and Computational Properties
- Molecular Weight and Lipophilicity: Compounds with trifluoromethyl groups (e.g., CAS 477859-63-5) exhibit higher molecular weights and lipophilicity (XLogP3 = 3.4) compared to chloro-substituted derivatives, impacting membrane permeability and bioavailability .
- Crystallography: Structural validation tools like SHELX and ORTEP-3 are critical for confirming the conformations of these compounds, particularly regarding ring puckering and substituent orientations .
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate generally follows a sequence involving:
- Formation of the pyridazine ring system.
- Introduction of chloro substituents at the 3-position.
- Attachment of the 3-chlorophenyl group at the 6-position.
- Esterification at the 4-position to form the ethyl carboxylate.
These steps are typically achieved through halogenation, electrophilic aromatic substitution, cyclization, and esterification reactions.
Stepwise Preparation Process
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Cyclization | Chlorinated pyridazine precursors, suitable base | Formation of the pyridazine ring through cyclization of chlorinated intermediates. |
| 2 | Electrophilic Aromatic Substitution | 3-chlorophenyl halide or derivative, catalyst | Introduction of the 3-chlorophenyl group at the 6-position via cross-coupling or substitution. |
| 3 | Halogenation | Chlorinating agents (e.g., N-chlorosuccinimide) | Selective chlorination at the 3-position of the pyridazine ring. |
| 4 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Formation of the ethyl ester at the 4-carboxylate position. |
| 5 | Purification | Column chromatography, recrystallization | Isolation of pure this compound. |
Detailed Reaction Conditions and Variations
Cyclization: The initial pyridazine ring is formed by condensation of appropriate hydrazine derivatives with 1,4-dicarbonyl compounds or their equivalents under reflux in polar solvents such as ethanol or dimethylformamide (DMF). The presence of chlorinated substituents in the starting materials facilitates selective functionalization later in the synthesis.
Chlorination: Selective chlorination at the 3-position is achieved using mild chlorinating agents like N-chlorosuccinimide (NCS) under controlled temperature to avoid over-chlorination. Reaction monitoring by thin-layer chromatography (TLC) ensures optimal chlorination.
Introduction of 3-chlorophenyl group: This is commonly performed via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a 6-halopyridazine intermediate and 3-chlorophenylboronic acid or equivalent. Reaction conditions include the use of palladium catalysts, bases such as cesium carbonate, and solvents like toluene or DMF under inert atmosphere at elevated temperatures (80–120°C).
Esterification: The carboxyl group at the 4-position is esterified using ethanol in the presence of acid catalysts like sulfuric acid or via reaction with ethyl chloroformate under basic conditions (triethylamine as base) to yield the ethyl ester.
Purification: Final purification is conducted through column chromatography using silica gel and elution with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures), followed by recrystallization from ethanol or ethyl acetate to obtain high-purity product.
Research Findings and Optimization
Yield and Purity
Optimization studies indicate that:
- Use of palladium-catalyzed cross-coupling significantly improves the yield of the 6-(3-chlorophenyl) substitution step, achieving yields up to 85–90%.
- Controlled chlorination with NCS provides selective mono-chlorination with yields around 80%.
- Esterification under mild acidic conditions avoids hydrolysis and side reactions, yielding ethyl esters in 75–85% yield.
- Overall yields for the multi-step synthesis range from 50% to 65% after purification.
Solvent and Catalyst Effects
- Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) enhance the efficiency of cross-coupling reactions.
- Bases such as cesium carbonate and triethylamine are preferred for their effectiveness in promoting coupling and esterification, respectively.
- Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) provide high catalytic activity and selectivity.
Reaction Monitoring and Characterization
- TLC and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of intermediates and final product.
- Melting point determination and elemental analysis validate compound identity.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Cyclization solvent | Ethanol, DMF | Reflux conditions |
| Chlorinating agent | N-chlorosuccinimide (NCS) | Controlled temperature (~0–25°C) |
| Cross-coupling catalyst | Pd(PPh3)4 | Inert atmosphere, 80–120°C |
| Base for coupling | Cesium carbonate | Enhances coupling efficiency |
| Esterification conditions | Ethanol, H2SO4 or ethyl chloroformate + triethylamine | Mild acidic or basic conditions |
| Purification method | Column chromatography, recrystallization | Silica gel, ethyl acetate/hexane solvent system |
| Overall yield | 50–65% | After final purification |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylate, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyridazine ring formation and functional group introduction. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Catalysts : Transition-metal catalysts (e.g., Pd-based) improve cross-coupling efficiency for aryl group attachment .
- Temperature control : Maintaining 60–80°C minimizes side reactions during esterification and chlorination steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. What spectroscopic and crystallographic methods validate the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., 3-chlorophenyl vs. pyridazine ring) via coupling patterns and chemical shifts .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths (e.g., C–Cl = 1.73–1.76 Å) and dihedral angles between aromatic rings .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 296.67 g/mol) and fragmentation patterns .
Q. How do physicochemical properties (solubility, stability) impact experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility) vs. aqueous buffers (low solubility) using HPLC. Adjust co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis at the ester group is a common degradation pathway .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methods elucidate its mechanism of action?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates to measure inhibition of kinases or proteases (IC determination) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) to purified proteins (e.g., BSA for non-specific binding control) .
- Molecular docking : AutoDock Vina models interactions (e.g., π-π stacking with tyrosine residues) to prioritize mutagenesis studies .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
- Structural analogs : Synthesize derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
Q. What reaction pathways enable derivatization of the compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Nucleophilic substitution : Replace the 3-chloro group with amines (e.g., piperidine) under microwave irradiation (100°C, 30 min) .
- Ester hydrolysis : Use NaOH/EtOH to generate the carboxylic acid for amide coupling (EDC/HOBt activation) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids diversify the 6-aryl substituent (Pd(OAc), KCO, DMF/HO) .
Q. How can computational methods predict reactivity and guide synthetic modifications?
- Methodological Answer :
- DFT calculations : Gaussian 09 optimizes geometries to identify electrophilic sites (e.g., C4 of pyridazine) for regioselective reactions .
- ADMET prediction : SwissADME models bioavailability and toxicity risks (e.g., CYP450 inhibition) before in vivo testing .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic data between different polymorphs?
- Methodological Answer :
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., Cl···H contacts) across polymorphs using CrystalExplorer .
- Variable-temperature XRD : Assess thermal expansion coefficients to identify metastable forms .
Q. Why do biological assays show varying potency against similar enzyme isoforms?
- Methodological Answer :
- Isoform-specific profiling : Use recombinant enzymes (e.g., JAK1 vs. JAK2) to quantify selectivity ratios .
- Co-crystallization : Resolve structures with target isoforms to identify steric clashes or hydrogen-bonding differences .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 296.67 g/mol (HRMS) | |
| LogP (Predicted) | 3.2 ± 0.3 (SwissADME) | |
| Crystal System | Monoclinic, | |
| Enzymatic IC (JAK3) | 0.87 µM (Fluorometric assay) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
